molecular formula C16H17NO6 B8508061 (4-Methoxy-3-nitro-phenyl)-(3,4-dimethoxy-phenyl)-methanol

(4-Methoxy-3-nitro-phenyl)-(3,4-dimethoxy-phenyl)-methanol

Cat. No. B8508061
M. Wt: 319.31 g/mol
InChI Key: PAPDDAQERZQYLZ-UHFFFAOYSA-N
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Patent
US07312241B2

Procedure details

Grignard reagent was prepared in an oven-dried three necked flask outfitted with a reflux condenser, dropping funnel, and magnetic stirrer. Approximately 3 mL of a solution of 3,4-bromoveratrole (3.5 g, 15.9 mmol) in THF (10 mL) was added to a mixture of magnesium turnings (0.4 g, 15.9 mmol) in THF (5 mL) with a small piece of iodine. As soon as the solution became colorless (heating sometimes necessary), the remaining 3,4-bromoveratrole solution was added dropwise to the solution under mild reflux. The resulting mixture was refluxed for 3 h then cooled to room temperature for 30 min. The (3,4-dimethoxyphenyl)magnesium bromide was then added slowly to a stirred solution of 4-methoxy-3-nitro-benzaldehyde (2.4 g, 13.3 mmol) in THF (10 mL) at 0° C. After complete addition, the solution was allowed to stir at room temperature for 1 h. The mixture was cooled to 0° C. and quenched with saturated NH4Cl solution (40 mL). The aqueous layer was extracted with EtOAc (3×20 mL). The combined organic layers were washed with water (2×30 mL), brine (30 mL) and dried (MgSO4). Solvent was removed and residue was purified by flash chromatography (silica gel, CH2Cl2:EtOAc 9:1) to give (4-methoxy-3-nitro-phenyl)-(3,4-dimethoxy-phenyl)-methanol as an oil (2.6 g, 63%): 1H NMR (CDCl3) δ 7.89 (d, J=2 Hz, 1H), 7.54-7.49 (dd, J=2, 8 Hz, 1H), 7.05 (d, J=8 Hz, 1H), 6.88-6.81 (m, 3H), 5.78 (d, J=3 Hz, 1H), 3.94 (s, 3H), 3.87 (s, 3H), 3.85 (s, 3H), 2.38 (d, J=3 Hz, 1H).
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
3,4-bromoveratrole
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
3,4-bromoveratrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3,4-dimethoxyphenyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].II.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([Mg]Br)[CH:9]=[CH:10][C:11]=1[O:12][CH3:13].[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][C:19]=1[N+:26]([O-:28])=[O:27]>C1COCC1>[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]([C:8]2[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:6]([O:5][CH3:4])[CH:7]=2)[OH:23])=[CH:20][C:19]=1[N+:26]([O-:28])=[O:27]

Inputs

Step One
Name
solution
Quantity
3 mL
Type
reactant
Smiles
Name
3,4-bromoveratrole
Quantity
3.5 g
Type
reactant
Smiles
Name
Quantity
0.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
3,4-bromoveratrole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(3,4-dimethoxyphenyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)[Mg]Br
Name
Quantity
2.4 g
Type
reactant
Smiles
COC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an oven-dried three necked flask
CUSTOM
Type
CUSTOM
Details
outfitted with a reflux condenser
ADDITION
Type
ADDITION
Details
was added dropwise to the solution under mild reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
residue was purified by flash chromatography (silica gel, CH2Cl2:EtOAc 9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C(O)C1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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